molecular formula C13H14N2O6 B8310443 1-(4-nitrobenzyloxycarbonyl)-L-proline

1-(4-nitrobenzyloxycarbonyl)-L-proline

Cat. No.: B8310443
M. Wt: 294.26 g/mol
InChI Key: GFVDJYNCILVSQW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Nitrobenzyloxycarbonyl)-L-proline (CAS: 96034-57-0) is a chemically modified L-proline derivative featuring a 4-nitrobenzyloxycarbonyl (4-NBOC) protective group. This compound serves as a critical intermediate in the synthesis of meropenem, a carbapenem-class antibiotic . The 4-NBOC group enhances steric and electronic properties, enabling selective reactivity in peptide coupling and chiral synthesis. Its structural uniqueness lies in the nitro group, which confers electron-withdrawing characteristics, influencing both chemical stability and interaction with biological targets.

Properties

Molecular Formula

C13H14N2O6

Molecular Weight

294.26 g/mol

IUPAC Name

(2S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H14N2O6/c16-12(17)11-2-1-7-14(11)13(18)21-8-9-3-5-10(6-4-9)15(19)20/h3-6,11H,1-2,7-8H2,(H,16,17)/t11-/m0/s1

InChI Key

GFVDJYNCILVSQW-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar L-Proline Derivatives

Structural and Functional Group Variations

L-Proline derivatives are tailored for diverse applications by modifying substituents on the pyrrolidine ring or carboxyl group. Below is a comparative analysis:

Reactivity and Physicochemical Properties

Global Reactivity Descriptors

Evidence from quantum chemical calculations (e.g., global hardness (η), softness (S), electrophilicity (ω)) reveals how substituents alter reactivity:

  • Cocrystals (e.g., EZT + L-proline) : Lower η (2.21–2.42 eV) and higher S (0.20–2.23 eV) compared to APIs (η = 2.65 eV), indicating enhanced chemical reactivity .
  • 1-(4-Nitrobenzyloxycarbonyl)-L-proline : The nitro group increases electrophilicity (high ω), making it a strong electrophile in nucleophilic acyl substitutions .
Thermal and Solubility Properties
  • 1-(1-Oxohexadecyl)-L-proline : Melting point = 66–67°C; predicted boiling point = 511.6°C. Its long alkyl chain enhances lipophilicity, favoring use in cosmetics .
  • Enalapril : Hydrolyzes to enalaprilat (active ACE inhibitor) with pH-dependent stability .
Table 2: Performance of L-Proline Derivatives in Chiral Separations
Compound Analyte Versatility Enantio-selectivity (α) Key Interaction Mechanism
This compound Moderate (polar analytes) 1.8–2.1 π-π stacking, hydrogen bonding
Enalapril-based CSPs High 1.5–1.9 Hydrophobic, ionic interactions
Quinapril-based CSPs Broad 1.4–2.0 Charge transfer, dipole-dipole

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